molecular formula C16H10Cl2 B14261655 1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) CAS No. 136612-81-2

1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene)

Cat. No.: B14261655
CAS No.: 136612-81-2
M. Wt: 273.2 g/mol
InChI Key: XSDMORYYUPHIAL-UHFFFAOYSA-N
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Description

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) is an organic compound with the molecular formula C16H12Cl2 This compound is characterized by the presence of a buten-3-yne linkage between two 4-chlorobenzene rings

Preparation Methods

The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) typically involves the coupling of 4-chlorobenzene derivatives with buten-3-yne intermediates. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene rings, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Addition: The buten-3-yne linkage can undergo addition reactions with halogens or hydrogen halides, resulting in the formation of dihalo or haloalkene derivatives.

Scientific Research Applications

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzymatic activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene) can be compared with similar compounds such as:

    1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): This compound lacks the chlorine atoms, resulting in different reactivity and applications.

    1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): The presence of methyl groups instead of chlorine atoms alters the compound’s electronic properties and reactivity.

    1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene): The fluorine atoms provide different steric and electronic effects compared to chlorine, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

CAS No.

136612-81-2

Molecular Formula

C16H10Cl2

Molecular Weight

273.2 g/mol

IUPAC Name

1-chloro-4-[4-(4-chlorophenyl)but-1-en-3-ynyl]benzene

InChI

InChI=1S/C16H10Cl2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1,3,5-12H

InChI Key

XSDMORYYUPHIAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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